molecular formula C19H20O3 B6356300 (2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one CAS No. 1175824-15-3

(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Cat. No. B6356300
CAS RN: 1175824-15-3
M. Wt: 296.4 g/mol
InChI Key: VEKITHCZRPGOMN-VQHVLOKHSA-N
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Description

(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, commonly known as DMDPPD, is an organic compound that has been studied extensively in the field of organic chemistry. DMDPPD is a versatile compound with many potential uses in scientific research and industry. It is a colorless solid that can be synthesized in a laboratory setting, and its structure can be modified to create other compounds with various properties and applications.

Scientific Research Applications

DMDPPD is a versatile compound that has many potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and dyes. It can also be used as a starting material in the synthesis of other compounds with various properties and applications. DMDPPD has been used in a variety of studies, including studies of the mechanism of action of drugs, the study of the structure and function of proteins, and the study of the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of DMDPPD is not yet fully understood. However, it is believed to act as an agonist of the G-protein coupled receptor, which is responsible for the transmission of signals from outside the cell to the inside of the cell. DMDPPD is thought to bind to the G-protein coupled receptor and activate it, resulting in a cascade of biochemical reactions inside the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDPPD are not yet fully understood. However, it is believed to have a variety of effects on the body, including the modulation of cell signaling pathways, the modulation of gene expression, and the modulation of cell growth and differentiation. It is also believed to have potential anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of DMDPPD in laboratory experiments has several advantages. It is a relatively stable compound and can be synthesized in a laboratory setting. It is also relatively easy to modify its structure to create other compounds with various properties and applications. Additionally, it has a variety of potential applications in scientific research.
However, there are also several limitations to the use of DMDPPD in laboratory experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its mechanism of action is not yet fully understood, and its biochemical and physiological effects are not yet fully understood.

Future Directions

The potential future directions for research into DMDPPD include further research into its mechanism of action and biochemical and physiological effects, research into its potential applications in pharmaceuticals and other industries, and research into its potential use as a starting material for the synthesis of other compounds. Additionally, further research into the synthesis of DMDPPD and its derivatives could lead to the development of new and more efficient synthesis methods. Finally, research into the potential toxicological effects of DMDPPD and its derivatives could lead to the development of safer compounds with similar properties and applications.

Synthesis Methods

DMDPPD can be synthesized through a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Stork enamine reaction. The Wittig reaction is a type of organic reaction in which an ylide reacts with an aldehyde or ketone to form an alkene. The Horner-Wadsworth-Emmons reaction is a method of synthesizing alkenes from aldehydes or ketones. The Stork enamine reaction is a method of synthesizing enamines from aldehydes or ketones. Each of these methods can be used to synthesize DMDPPD in a laboratory setting.

properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-13-5-6-15(11-14(13)2)18(20)9-7-16-12-17(21-3)8-10-19(16)22-4/h5-12H,1-4H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKITHCZRPGOMN-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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